![molecular formula C18H21N3OS B4413880 N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4413880.png)
N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide
説明
N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide, commonly known as PBT2, is a small molecule drug that has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. PBT2 is a metal-protein attenuating compound (MPAC) that targets the abnormal accumulation of metals such as copper and zinc in the brain, which is believed to play a role in the pathogenesis of these diseases.
作用機序
PBT2 works by binding to copper and zinc ions, which are known to play a role in the aggregation of Aβ and tau protein in the brain. PBT2 displaces these metal ions from their binding sites and promotes their clearance from the brain, thereby reducing the accumulation of Aβ and tau protein. PBT2 also promotes the formation of soluble Aβ, which is less toxic than the aggregated form.
Biochemical and Physiological Effects
PBT2 has been shown to have a number of biochemical and physiological effects in the brain. PBT2 reduces the levels of Aβ and tau protein, which are known to be toxic to neurons. PBT2 also reduces oxidative stress and inflammation in the brain, which are believed to contribute to the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of PBT2 is that it has shown promising results in preclinical and clinical trials for the treatment of neurodegenerative diseases. PBT2 is also well-tolerated and has a good safety profile. However, one limitation of PBT2 is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on the brain.
将来の方向性
There are several future directions for the research and development of PBT2. One direction is to further investigate its mechanism of action and its effects on other metals such as iron and manganese. Another direction is to explore its potential therapeutic effects in other neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis. Finally, the development of new formulations and delivery methods for PBT2 could improve its efficacy and reduce its side effects.
科学的研究の応用
PBT2 has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in neurodegenerative diseases. In preclinical studies, PBT2 has been shown to reduce the accumulation of amyloid-beta (Aβ) and tau protein in the brain, which are hallmark features of Alzheimer's disease. PBT2 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In clinical trials, PBT2 has been shown to improve cognitive function and reduce the levels of Aβ in the cerebrospinal fluid of patients with Alzheimer's disease. PBT2 has also been studied in Huntington's disease, where it has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in animal models.
特性
IUPAC Name |
N-[3-(1-propylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-2-12-21-15-8-4-3-7-14(15)20-17(21)10-5-11-19-18(22)16-9-6-13-23-16/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXWTAYCMFWVPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。